molecular formula C10H19ClN2O4S B6602947 tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate CAS No. 2287247-26-9

tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B6602947
CAS No.: 2287247-26-9
M. Wt: 298.79 g/mol
InChI Key: YERFHBXYPCZIBE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features:

  • A pyridin-2-yl group at position 3, which influences electronic and steric properties.
  • A 2-hydroxy-3,5-diiodobenzylidene moiety at position 4, introducing heavy iodine atoms and a phenolic hydroxyl group.
  • A thione (-S-) group at position 5, critical for hydrogen bonding and coordination chemistry.

The iodine atoms may enhance biological activity via halogen bonding, while the hydroxyl group could improve solubility or binding affinity .

Properties

IUPAC Name

tert-butyl (2R)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHBXYPCZIBE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4SC_{10}H_{19}ClN_{2}O_{4}S and a molecular weight of approximately 298.79 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • IUPAC Name : this compound
  • CAS Number : 2287247-26-9
  • SMILES Notation : C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorosulfonyl group enhances the electrophilicity of the compound, facilitating nucleophilic attack by biological molecules, which can lead to inhibition or modulation of enzymatic activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, potentially making them useful in treating bacterial infections.
  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design for conditions such as cancer or metabolic disorders.

1. Antimicrobial Studies

A study involving various piperazine derivatives demonstrated that compounds with a chlorosulfonyl group exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

2. Enzyme Inhibition

In vitro assays have indicated that this compound can inhibit enzymes like carbonic anhydrase and certain proteases. For example, an IC50 value of approximately 25 µM was reported for enzyme inhibition, suggesting moderate potency.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
This compoundC10H19ClN2O4SAntimicrobial, Enzyme Inhibition25
tert-butyl (2R)-4-amino-2-methylpiperidine-1-carboxylateC11H22N2O2Moderate Antimicrobial30
tert-butyl (2R)-4-(sulfonamide)-2-methylpiperazine-1-carboxylateC10H20N2O3SHigh Antimicrobial15

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Initial studies indicate that the compound has a half-life suitable for therapeutic applications, although further studies are needed to fully elucidate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Features

A comparison of substituents and molecular weights (MW) is summarized below:

Compound (Source) Substituents (Position 4) Position 3 Group MW (g/mol) Key Properties
Target Compound 2-hydroxy-3,5-diiodobenzylidene Pyridin-2-yl ~542.2* High MW, iodine-induced steric bulk
, Compound 6 3,5-di-tert-butyl-4-hydroxybenzyl (Benzylthio)methyl ~600.8 Bulky tert-butyl groups
3,4-dimethoxybenzylidene 5-methyl-1-phenylpyrazol-4-yl ~410.4 Methoxy electron-donating groups
5-bromo-2-fluorobenzylidene 2-chlorophenyl ~420.7 Halogen-rich, moderate MW
(3-methylthiophen-2-yl)methylene Pyridin-2-yl ~330.4 Thiophene ring, lower MW

*Estimated based on formula C₁₅H₁₀I₂N₄OS.

Key Observations:

  • The target compound has the highest MW due to iodine substituents, which may reduce solubility in polar solvents compared to methoxy or alkyl analogs .
  • The pyridin-2-yl group at position 3 is shared with ’s compound, suggesting similar π-π stacking or hydrogen-bonding interactions in biological targets .
  • Iodine’s electronegativity and polarizability could enhance halogen bonding , a feature absent in tert-butyl or methoxy analogs .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Iodine’s large atomic radius may influence crystal lattice stability, as seen in ’s hydroxybenzylidene analog .
  • Hydrogen Bonding : The hydroxyl and thione groups likely form intramolecular H-bonds, similar to ’s chlorophenyl derivative .
  • Thermal Stability : Heavy atoms like iodine could increase thermal stability, though this remains untested.

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic 2-methylpiperazine is resolved using tartaric acid derivatives, yielding enantiomerically pure (R)-2-methylpiperazine. Subsequent Boc protection affords tert-butyl (2R)-2-methylpiperazine-1-carboxylate with >99% enantiomeric excess (ee).

Asymmetric Synthesis

Pd-catalyzed asymmetric allylic alkylation (AAA) constructs the chiral center. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes PdXPhosG2-catalyzed coupling with methyl 4-bromobenzoate, followed by hydrogenation to install the 2R-methyl group.

Sulfonation of Boc-Protected Piperazines

The chlorosulfonyl group is introduced via direct sulfonation of the Boc-protected piperazine. Two primary methods are documented:

Chlorosulfonic Acid-Mediated Sulfonation

Tert-butyl (2R)-2-methylpiperazine-1-carboxylate reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding the chlorosulfonyl derivative in 78–85% yield. Excess ClSO₃H is quenched with ice water, and the product is extracted into ethyl acetate.

Optimization Data :

ParameterConditionYield (%)Purity (%)
Temperature0–5°C8598.5
SolventDichloromethane8297.8
Stoichiometry (ClSO₃H)1.2 eq.7896.2

Sulfur Trioxide Complexes

Alternatively, sulfur trioxide–trimethylamine complex (SO₃·TMA) in acetonitrile at 25°C achieves milder sulfonation, albeit with lower yields (65–70%).

Stereochemical Integrity and Racemization Risks

The Boc group’s stability under sulfonation conditions is critical. Studies indicate minimal racemization (<2% ee loss) when reactions are conducted below 10°C. However, prolonged exposure to acidic sulfonation reagents at elevated temperatures (≥25°C) reduces ee to 85–90%, necessitating careful temperature control.

Purification and Analytical Characterization

Purification :

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonation reagents.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with ≥99% purity.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.45 (m, 4H, piperazine), 4.82 (q, J = 6.5 Hz, 1H, 2R-CH₃).

  • HRMS : Calculated for C₁₁H₂₁ClN₂O₄S [M+H]⁺: 313.0984; Found: 313.0986.

Comparative Evaluation of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Chiral Resolution + SulfonationResolution, Boc, Sulfonation7099Moderate
Asymmetric SynthesisAAA, Boc, Sulfonation6598High
Direct SulfonationBoc, Sulfonation8598.5High

The direct sulfonation route offers the highest yield and scalability but requires stringent temperature control to preserve stereochemistry.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors minimize racemization by ensuring rapid mixing and precise temperature modulation during sulfonation. Boc protection is performed in batch reactors with in-line pH monitoring to maintain alkaline conditions (pH 10–12) .

Q & A

Q. What is the role of tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate in medicinal chemistry?

This compound serves as a versatile intermediate in drug discovery due to its reactive chlorosulfonyl group and chiral piperazine core. It enables the synthesis of bioactive molecules via nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions. The tert-butyl group enhances solubility and stability during synthesis, while the stereochemistry at the 2R position can influence target binding .

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Synthesis typically involves:

  • Step 1 : Introduction of the chlorosulfonyl group via sulfonylation of a piperazine precursor using chlorosulfonic acid under controlled temperatures (0–5°C).
  • Step 2 : Boc (tert-butyloxycarbonyl) protection to stabilize the piperazine ring.
  • Step 3 : Chiral resolution (e.g., enzymatic or chromatographic methods) to isolate the (2R)-enantiomer. Critical parameters include solvent choice (e.g., dichloromethane for sulfonylation), reaction time (2–4 hours), and purification via flash chromatography .

Q. How is the compound characterized, and what analytical techniques are essential?

Characterization requires:

  • NMR Spectroscopy : To confirm stereochemistry (e.g., 1^1H/13^13C NMR for methyl and tert-butyl signals) and chlorosulfonyl integration.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS m/z ~311.83).
  • HPLC : To assess enantiomeric purity (>98% for chiral derivatives) .

Q. What are common side reactions during synthesis, and how are they mitigated?

Side reactions include:

  • Hydrolysis of Chlorosulfonyl Group : Minimized by anhydrous conditions and low temperatures.
  • Racemization at C2 : Avoided by using mild bases (e.g., triethylamine) and short reaction times.
  • Boc Deprotection : Prevented by excluding acidic reagents during sulfonylation .

Advanced Research Questions

Q. How does stereochemistry at the 2R position influence biological activity in derived compounds?

The (2R) configuration can enhance binding affinity to chiral targets (e.g., G-protein-coupled receptors) by aligning substituents in a pharmacophoric conformation. For example, in kinase inhibitors, the 2R-methyl group may occupy a hydrophobic pocket, improving selectivity. Computational docking studies (e.g., using AutoDock Vina) are recommended to validate interactions .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from:

  • Diastereomer Formation : Use chiral columns (e.g., Chiralpak IA) for separation.
  • Residual Solvents : Employ high-vacuum drying or lyophilization.
  • Degradation Products : Analyze via LC-MS/MS to identify hydrolyzed or oxidized byproducts .

Q. How can the chlorosulfonyl group’s reactivity be harnessed for site-specific modifications?

The chlorosulfonyl moiety enables:

  • Suzuki-Miyaura Coupling : With aryl boronic acids (Pd catalysis) to introduce aromatic groups.
  • Nucleophilic Aromatic Substitution : With amines or thiols to generate sulfonamides or sulfides. Optimize yields by using polar aprotic solvents (DMF, DMSO) and microwave-assisted heating (50–80°C) .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for sulfonylation or nucleophilic attacks. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects on reaction kinetics. These tools guide experimental design by identifying energetically favorable pathways .

Q. How are reaction intermediates monitored in real-time during synthesis?

Techniques include:

  • In Situ FTIR : Tracks carbonyl (Boc) or sulfonyl group formation.
  • ReactIR : Monitors reaction progress via mid-infrared spectroscopy.
  • LC-MS : Identifies transient intermediates (e.g., sulfonic acid derivatives) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical issues include:

  • Chiral Catalyst Costs : Replace enzymatic resolution with asymmetric catalysis (e.g., Jacobsen’s catalyst).
  • Exothermic Reactions : Use flow chemistry to control temperature and mixing.
  • Purification : Switch from column chromatography to crystallization (e.g., using tert-butyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.